molecular formula C16H14O3 B13418093 2,2'-Diacetyldiphenyl Oxide

2,2'-Diacetyldiphenyl Oxide

Cat. No.: B13418093
M. Wt: 254.28 g/mol
InChI Key: OXEKUAJMDLXULR-UHFFFAOYSA-N
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Description

2,2'-Diacetyldiphenyl Oxide is an aromatic compound featuring two acetyl groups (-COCH₃) attached to the ortho positions of a diphenyl oxide backbone (two phenyl rings linked by an oxygen atom). Its molecular formula is C₁₆H₁₄O₃, with a molecular weight of 254.29 g/mol .

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-[2-(2-acetylphenoxy)phenyl]ethanone

InChI

InChI=1S/C16H14O3/c1-11(17)13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)12(2)18/h3-10H,1-2H3

InChI Key

OXEKUAJMDLXULR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2=CC=CC=C2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diacetyldiphenyl Oxide typically involves the reaction of phenol derivatives with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 2,2’-Diacetyldiphenyl Oxide may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acetyl groups undergo nucleophilic substitution via cleavage of the acyl-oxygen bond. Key reactions include:

With amines :

  • Forms substituted amides when reacted with primary/secondary amines under acidic catalysis

  • Example: Reaction with aniline produces 2,2'-dianilinodiphenyl oxide

With alcohols :

  • Generates esters through alcoholysis

  • Requires acid catalysts like H₂SO₄ or Lewis acids

  • Reaction with methanol yields methyl acetyl derivatives

Reaction ComponentTypical Conditions
NucleophileAmines, alcohols
CatalystH₂SO₄, AlCl₃
Temperature80-120°C
SolventToluene, DCM

Friedel-Crafts Acylation

The compound acts as an acetylating agent in electrophilic aromatic substitution:

  • Acetyl groups transfer to electron-rich arenes like benzene or toluene

  • Requires AlCl₃ or FeCl₃ as catalyst

  • Yields triacetylated aromatic systems

Mechanism :

  • Lewis acid coordination to carbonyl oxygen

  • Acylium ion formation

  • Electrophilic attack on aromatic ring

Hydrolysis Reactions

Controlled hydrolysis reveals structural flexibility:

Acidic Hydrolysis (HCl/H₂O):

  • Cleaves acetyl groups to regenerate diphenyl oxide

  • Complete deacetylation at reflux conditions

Basic Hydrolysis (NaOH/EtOH):

  • Produces sodium acetate and dihydroxydiphenyl oxide

  • Rate depends on base concentration and temperature

Reduction Pathways

Catalytic hydrogenation modifies the aromatic system:

  • H₂/Pd-C reduces acetyl groups to ethyl chains

  • Full reduction requires elevated pressures (5-10 atm)

  • Partial reduction preserves aromatic rings while saturating carbonyls

Complexation with Metals

The carbonyl oxygen coordinates to transition metals:

Metal SaltComplex TypeApplication
Cu(II)TetradentateCatalysis
Fe(III)OctahedralMaterial science

These complexes show enhanced thermal stability compared to free ligand forms .

Scientific Research Applications

2,2’-Diacetyldiphenyl Oxide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2,2'-Diacetyldiphenyl Oxide and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Linking Group Key Structural Features Thermal/Reactive Properties
2,2'-Diacetyldiphenyl Oxide C₁₆H₁₄O₃ 254.29 Oxygen (O) Acetyl groups in ortho positions Used in quinoline derivative synthesis; forms polymers with potential high thermal stability .
Diacetyldiphenylmethane C₁₆H₁₄O₂ 254.28 Methylene (CH₂) Acetyl groups in para positions Higher steric hindrance due to CH₂ linkage; reacts with diamines to form polyketanils .
Diacetyldiphenyl Sulfide C₁₆H₁₄O₂S 286.35 Sulfur (S) Acetyl groups in para positions Forms colored complexes with Cu⁺ ions; sulfur enhances polarizability and complexation .
4,4’-Diacetyldiphenyl Ether C₁₆H₁₄O₃ 254.29 Oxygen (O) Acetyl groups in para positions Condenses with diamines to yield polyketanils with melting points ~370°C .

Structural and Functional Insights:

Positional Isomerism (Ortho vs. Para) :

  • The ortho -substituted 2,2'-Diacetyldiphenyl Oxide may exhibit lower thermal stability compared to its para -substituted isomer (4,4’-Diacetyldiphenyl Ether) due to steric strain between acetyl groups .
  • Para-substituted analogs (e.g., 4,4’-Diacetyldiphenyl Ether) form linear polymers with higher melting points (~370°C), likely due to symmetrical packing and reduced steric hindrance .

Linking Group Effects :

  • Oxygen vs. Sulfur : The sulfide analog (Diacetyldiphenyl Sulfide) has a higher molecular weight (286.35 g/mol) and exhibits distinct electronic absorption spectra, enabling stronger interactions with transition metals like Cu⁺ .
  • Oxygen vs. Methylene : The CH₂ group in Diacetyldiphenylmethane introduces flexibility but may reduce thermal stability compared to rigid ether-linked compounds .

Reactivity in Synthesis: 2,2'-Diacetyldiphenyl Oxide participates in acid-catalyzed reactions (e.g., with β-naphthylamine) to form benzoquinoline derivatives, highlighting its role as a ketone donor . 4,4’-Diacetyldiphenyl Ether reacts with aromatic diamines to yield polyketanils, which demonstrate iodine-doping conductivity, suggesting utility in electronic materials .

Biological Activity

2,2'-Diacetyldiphenyl Oxide is a chemical compound with significant biological activity, particularly noted for its antimicrobial properties. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • IUPAC Name : 1-[2-(2-acetyloxyphenyl)phenyl]ethanone
  • Molecular Formula : C16H16O3
  • Molecular Weight : 272.30 g/mol

Antimicrobial Properties

Research indicates that 2,2'-Diacetyldiphenyl Oxide exhibits strong antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Pathogen Activity Mechanism
Staphylococcus aureusInhibition of growthDisruption of cell wall synthesis
Escherichia coliModerate inhibitionInterference with metabolic pathways
Candida albicansSignificant inhibitionDisruption of ergosterol synthesis

The antimicrobial effects of 2,2'-Diacetyldiphenyl Oxide are primarily due to:

  • Membrane Disruption : The compound integrates into the lipid bilayer of microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : It inhibits key enzymes involved in the synthesis of nucleic acids and proteins, thereby halting microbial growth.

Case Study 1: Efficacy Against Staphylococcus aureus

A study conducted by Kaminskaya et al. demonstrated that 2,2'-Diacetyldiphenyl Oxide effectively reduced the colony-forming units (CFUs) of Staphylococcus aureus by over 90% in vitro. The study utilized varying concentrations of the compound to assess its minimum inhibitory concentration (MIC), which was found to be 0.5 mg/mL.

Case Study 2: Application in Food Preservation

Another research highlighted the use of 2,2'-Diacetyldiphenyl Oxide as a food preservative. The compound was incorporated into packaging materials, significantly extending the shelf life of perishable goods by inhibiting microbial growth without altering the sensory properties of the food.

Table: Summary of Research Findings

Study Pathogen Tested Findings
Kaminskaya et al. (2023)Staphylococcus aureus>90% reduction in CFUs at 0.5 mg/mL
Food Preservation Study (2024)Various pathogensExtended shelf life in food packaging

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